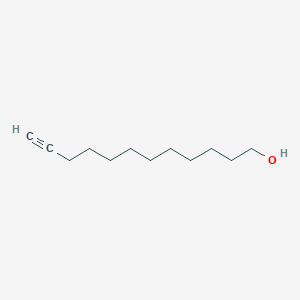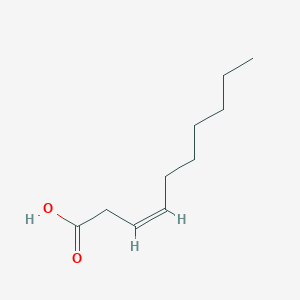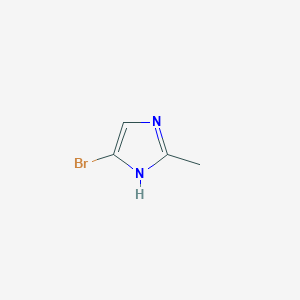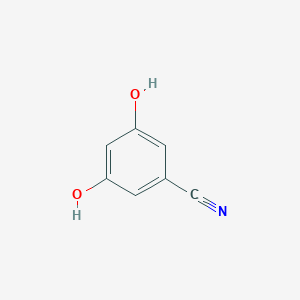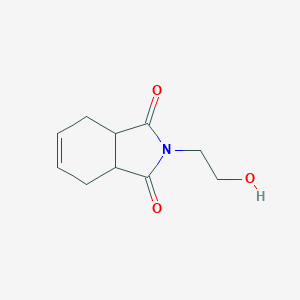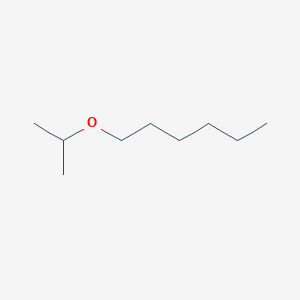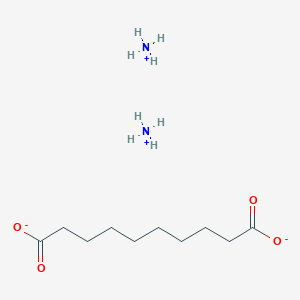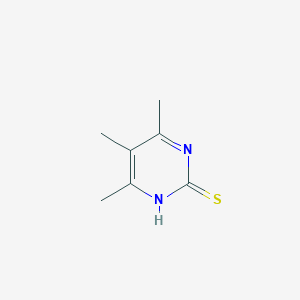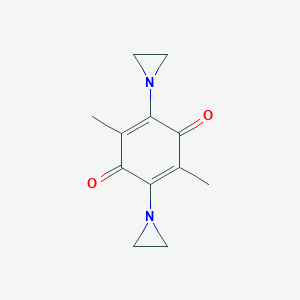
2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone (DDQ) is a synthetic compound that has been extensively used in scientific research. It is a powerful oxidizing agent that is commonly used in organic chemistry to perform a variety of oxidation reactions. DDQ is a highly reactive compound that can undergo various reactions, making it a versatile tool in the laboratory.
Scientific Research Applications
2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone has been extensively used in scientific research due to its ability to perform a variety of oxidation reactions. It has been used in the synthesis of various organic compounds, such as quinones, ketones, and aldehydes. 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone has also been used in the synthesis of natural products, such as steroids, terpenoids, and alkaloids. Additionally, 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone has been used in the development of new drugs and pharmaceuticals.
Mechanism Of Action
2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone acts as an oxidizing agent by accepting electrons from a substrate and transferring them to a co-oxidant. This process results in the formation of a radical cation intermediate, which can undergo various reactions depending on the substrate and co-oxidant used. 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone can also undergo a single electron transfer (SET) reaction, which results in the formation of a radical anion intermediate. The radical cation and radical anion intermediates formed during the oxidation reactions are highly reactive and can undergo various reactions, such as rearrangement, cyclization, and fragmentation.
Biochemical And Physiological Effects
2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress in cells, which can lead to cell death. 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone has also been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone has been shown to have anti-inflammatory and anti-tumor properties.
Advantages And Limitations For Lab Experiments
2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone has several advantages as a laboratory reagent. It is a powerful oxidizing agent that can perform a variety of oxidation reactions. It is also relatively easy to handle and store. However, 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone has several limitations. It is highly reactive and can be dangerous if not handled properly. It is also expensive and can be difficult to obtain in large quantities.
Future Directions
There are several future directions for the use of 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone in scientific research. One area of interest is the development of new synthetic methodologies using 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone. Another area of interest is the use of 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone in the synthesis of new drugs and pharmaceuticals. Additionally, the use of 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone in the study of oxidative stress and its effects on cellular function is an area of ongoing research.
Conclusion
In conclusion, 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone is a powerful oxidizing agent that has been extensively used in scientific research. It has a variety of applications in organic synthesis, drug development, and the study of oxidative stress. 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone has several advantages and limitations as a laboratory reagent, and there are several future directions for its use in scientific research.
Synthesis Methods
2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone can be synthesized by reacting 2,5-dimethylhydroquinone with hydrazine hydrate in the presence of a strong acid catalyst. The resulting product is then oxidized with a strong oxidizing agent such as potassium permanganate or chromic acid to yield 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone. The synthesis of 2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone is a complex process that requires careful handling of the reagents and reaction conditions to obtain a high yield of the product.
properties
CAS RN |
18735-47-2 |
|---|---|
Product Name |
2,5-Dimethyl-3,6-diaziridinyl-1,4-benzoquinone |
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2,5-bis(aziridin-1-yl)-3,6-dimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H14N2O2/c1-7-9(13-3-4-13)12(16)8(2)10(11(7)15)14-5-6-14/h3-6H2,1-2H3 |
InChI Key |
IWVCOLOPRNYONP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)N2CC2)C)N3CC3 |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)N2CC2)C)N3CC3 |
Other CAS RN |
18735-47-2 |
synonyms |
2,5-dimethyl-3,6-diaziridinyl-1,4-benzoquinone MeDZQ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



